molecular formula C23H22N4O5S B2867445 methyl 2-(2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate CAS No. 1113102-42-3

methyl 2-(2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate

Cat. No.: B2867445
CAS No.: 1113102-42-3
M. Wt: 466.51
InChI Key: YTDPKUXBFHKCCZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural motifs common in organic chemistry, including a benzoate group, a pyrimidine ring, an indole ring, and a thioacetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring systems. The indole and pyrimidine rings are aromatic, meaning they are particularly stable and can participate in pi stacking interactions . The methoxy groups are electron-donating, which could influence the reactivity of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the benzoate group could undergo reactions typical of esters, such as hydrolysis or transesterification . The indole ring could undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carboxylate group and the nonpolar aromatic rings could give the compound both polar and nonpolar characteristics .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many indole-containing compounds, it could have potential uses in medicine or other fields .

Mechanism of Action

Target of Action

The compound, also known as methyl 2-(2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.

Mode of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound may interact with its targets, leading to changes in cellular processes and potentially exerting these effects.

Biochemical Pathways

Indole derivatives, however, have been found to influence a variety of biochemical pathways due to their broad-spectrum biological activities . Depending on the specific targets and mode of action, this compound could potentially affect multiple pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the broad range of biological activities associated with indole derivatives , the compound could potentially exert a variety of effects at the molecular and cellular levels.

Properties

IUPAC Name

methyl 2-[[2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-26-17-10-9-13(31-3)11-15(17)19-20(26)21(29)27(2)23(25-19)33-12-18(28)24-16-8-6-5-7-14(16)22(30)32-4/h5-11H,12H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDPKUXBFHKCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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